阿尼地坦
描述
Alniditan is a 5-HT 1D receptor agonist with migraine-preventive effects . It is of interest that a compound based on a benzopyran manifests much the same activity .
Synthesis Analysis
The synthesis of Alniditan involves several steps . The process begins with the alkylation of phenol with 2-bromobutyrolactone, leading to the ether. This product is then oxidized with chromium trioxide to produce the substituted succinic anhydride. Treatment of the anhydride with polyphosphoric acid leads to the acylation of the aromatic ring and the formation of the benzopyranone ring .Molecular Structure Analysis
Alniditan has a molecular formula of C17H26N4O . The 2D structure of the ligand can be drawn using the NCI/CADD Chemical Identifier Resolver .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Alniditan are complex and involve multiple steps . These include alkylation, oxidation, acylation, reduction, and displacement reactions .Physical And Chemical Properties Analysis
Alniditan has a molar mass of 302.422 g·mol −1 . More detailed physical and chemical properties would require specific experimental measurements or computational predictions.科学研究应用
Alniditan's Role in Migraine Treatment
Alniditan has been identified as a new 5HT1D receptor agonist, distinct from sumatriptan and other indole derivatives, used for acute migraine treatment. A study by Goldstein et al. (1996) in "Cephalalgia" highlighted its effectiveness in providing headache relief, demonstrating a dose-dependent reduction in headache recurrence rate and improved associated symptoms like nausea, phonophobia, and photophobia. Alniditan's superiority over placebo in reducing these symptoms was noted, along with its well-tolerated nature despite some side effects like head pressure and hot flushes (Goldstein et al., 1996).
Pharmacological Comparison with Other Migraine Medications
Lesage et al. (1998) in "British Journal of Pharmacology" compared alniditan's agonistic properties with sumatriptan and dihydroergotamine on human 5‐HT1B and 5‐HT1D receptors. The study found alniditan to be a full agonist at these receptors, indicating its potential efficacy in treating migraines. Interestingly, alniditan showed higher potency than sumatriptan at the 5‐HT1B receptor and was twice as potent at the 5‐HT1D receptor (Lesage et al., 1998).
Alniditan's Binding Properties and Agonist Potency
Leysen et al. (1996) in "Molecular Pharmacology" explored alniditan's receptor-binding profile, revealing its nanomolar affinity for various 5-HT1D and 5-HT1A receptors. This study underscored alniditan's potential in exerting cranial vasoconstrictive and antimigraine properties due to its potent agonist action at these receptors (Leysen et al., 1996).
Transdermal and Intranasal Delivery Methods
Jadoul et al. (1996) in "Pharmaceutical Research" assessed the feasibility of electrically enhanced transdermal delivery of alniditan, offering a novel delivery method for migraine treatment. This study demonstrated the effectiveness of iontophoretic delivery systems for antimigraine compounds (Jadoul et al., 1996). Additionally, Diener et al. (2001) in "Cephalalgia" reported on the efficacy of intranasal alniditan in relieving migraine headaches, with over two-thirds of patients experiencing headache relief within 1 hour of administration (Diener et al., 2001).
Vasoconstriction and Neurogenic Inflammation Effects
Van de Water et al. (1996) in "European Journal of Pharmacology" found that alniditan selectively constricted the carotid arterial blood flow in anaesthetized dogs, with minimal effects on other cardiovascular variables. This selective vasoconstriction in the carotid vascular bed may underpin its effectiveness in migraine treatment (Van de Water et al., 1996). Limmroth et al. (1999in "European Journal of Pharmacology" also studied alniditan's effect on neurogenic inflammation within the meninges of rats and on rat basilar artery contraction. Alniditan attenuated neurogenic inflammation more potently than sumatriptan and demonstrated less vasoconstrictive effects on the rat basilar artery. This suggests that alniditan's effect is mediated through 5-HT(1B/D) receptors, mainly located prejunctionally, which plays a role in its antimigraine action (Limmroth et al., 1999).
Pharmacokinetics in Migraine Treatment
Roon等人(1999年)在《英国临床药理学杂志》中分析了偏头痛发作期间和非发作期间鼻内给药阿尼地坦的药代动力学特征。研究发现,偏头痛发作不影响阿尼地坦的吸收,早期血浆浓度升高与头痛改善相关。对阿尼地坦药代动力学的理解对于优化其用于缓解偏头痛(Roon et al., 1999)至关重要。
偏头痛治疗的比较疗效
Diener等人(2001年)在《头痛》杂志中比较了皮下给药的阿尼地坦和舒米曲坦在急性偏头痛治疗中的疗效和安全性。结果显示,舒米曲坦在给药后2小时达到无疼痛状态方面略优于阿尼地坦,尽管差异在临床上不大。这项研究为这些偏头痛治疗的比较效果提供了宝贵的见解(Diener et al., 2001)。
作用机制
属性
IUPAC Name |
N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]-N'-(1,4,5,6-tetrahydropyrimidin-2-yl)propane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O/c1-2-6-16-14(5-1)7-8-15(22-16)13-18-9-3-10-19-17-20-11-4-12-21-17/h1-2,5-6,15,18H,3-4,7-13H2,(H2,19,20,21)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSXOXCYXPQXMF-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)NCCCNCC2CCC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=NC1)NCCCNC[C@H]2CCC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870005 | |
Record name | Alniditan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alniditan | |
CAS RN |
152317-89-0 | |
Record name | Alniditan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152317-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alniditan [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152317890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alniditan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALNIDITAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B57Z82EOGE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。